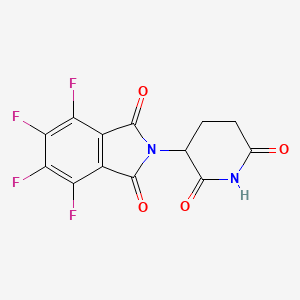
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and further transformations of benzo substituents . The reaction conditions often require the use of dichloromethane as a solvent and trifluoroacetic acid as a reagent .
Industrial Production Methods
For industrial-scale production, the processes are optimized for cost-effectiveness and efficiency. This includes the use of high-yielding reactions and scalable conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: Involving the addition of various functional groups to the isoindole core.
Common Reagents and Conditions
The reactions typically employ reagents such as trifluoroacetic acid, dichloromethane, and various nucleophiles under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the modulation of specific molecular targets, such as cereblon, a protein involved in the regulation of various cellular processes . By binding to cereblon, the compound can influence the degradation of target proteins, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier compound with similar structural features but different pharmacological properties.
Lenalidomide: A more potent analog with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another analog with specific applications in cancer therapy.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique fluorinated structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H6F4N2O4 |
|---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
InChI |
InChI=1S/C13H6F4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21) |
InChI Key |
PIJMHCCGPUSELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


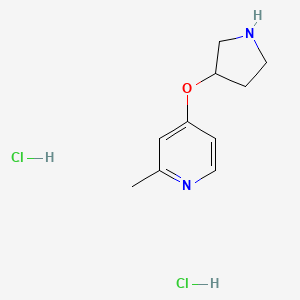
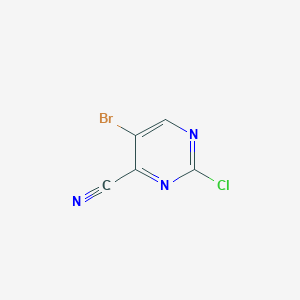
![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
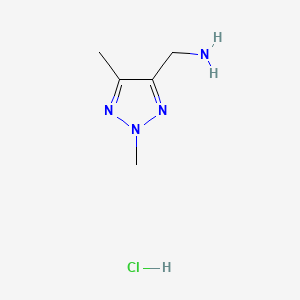
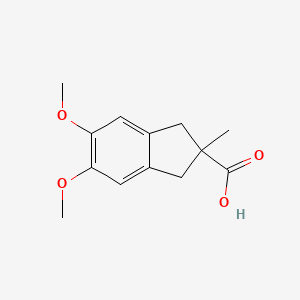
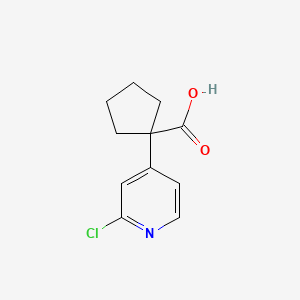
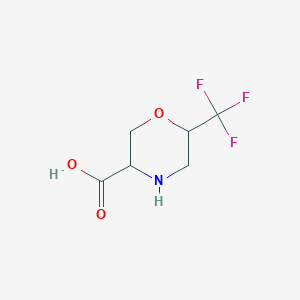
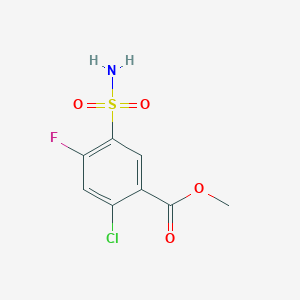
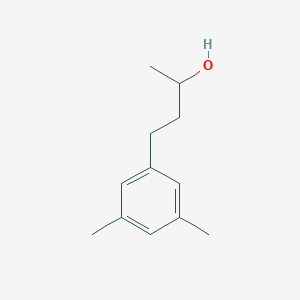
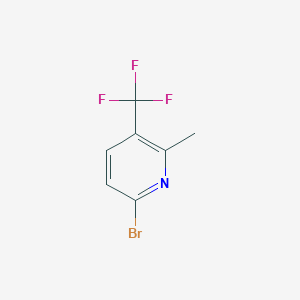

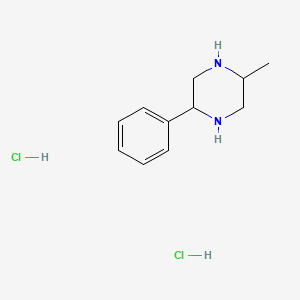
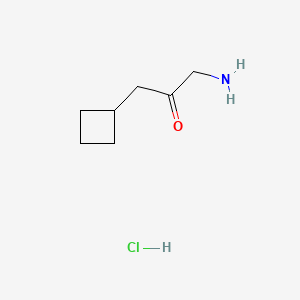
![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
